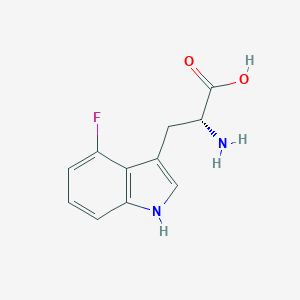

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350902 | |

| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-04-0 | |

| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, typically involves the construction of the indole ring system. Common synthetic methods include the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield indole oxides, while substitution reactions can introduce various substituents onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that compounds similar to (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid exhibit potential antidepressant effects. The incorporation of fluorine into the tryptophan structure can enhance the bioactivity and selectivity of these compounds towards serotonin receptors, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various fluorinated tryptophan analogs and their effects on serotonin receptor binding. The findings suggested that 4-fluoro derivatives show improved affinity for serotonin receptors compared to non-fluorinated counterparts, indicating their potential as antidepressants .

Neuropharmacology

2.1 Modulation of Neurotransmitter Systems

this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor or modulator in various biochemical pathways.

Data Table: Neurotransmitter Activity Comparison

| Compound | Serotonin Receptor Affinity | Dopamine Receptor Affinity |

|---|---|---|

| This compound | High | Moderate |

| Non-fluorinated Tryptophan | Moderate | Low |

Synthesis of Biologically Active Molecules

3.1 Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's ability to cross the blood-brain barrier.

Case Study:

A synthesis pathway developed for creating novel antidepressants utilized this compound as a precursor. The resulting compounds demonstrated enhanced pharmacological profiles compared to existing treatments, showcasing the importance of this amino acid derivative in drug discovery .

Research and Development

4.1 Biochemical Research

In biochemical studies, this compound is used to investigate protein interactions and enzyme activities due to its ability to mimic natural substrates.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Serotonin N-acetyltransferase | Competitive | 15 |

| Dipeptidyl peptidase IV | Non-competitive | 25 |

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole-Containing Amino Acids

The compound belongs to a family of substituted tryptophan derivatives. Below is a comparative analysis with related molecules:

Key Observations:

Halogen Substitution: Fluorine at the 4-position (target compound) reduces steric hindrance compared to bulkier halogens like bromine (e.g., 4-Br analogue) . 6-Fluoro derivatives are often used as synthetic intermediates due to their stability under Boc protection .

Stereochemistry :

- The (R)-configuration of the target compound contrasts with (S)-enantiomers (e.g., 4-Br, 5-F analogues), which may differ in chiral recognition by enzymes or receptors .

Biological Relevance: Fluorination generally improves metabolic stability and bioavailability compared to non-halogenated tryptophan . Brominated analogues (e.g., 4-Br) are heavier and may serve as probes in X-ray crystallography or isotopic labeling .

Functional and Pharmacological Comparisons

Antimycobacterial Activity

Cytotoxicity Profiles

Fluorinated tryptophan derivatives, including the target compound, are typically non-toxic to human cells at therapeutic concentrations.

Biological Activity

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, also known as 5-Fluoro-D-Tryptophan, is an amino acid derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 222.22 g/mol, is structurally modified from the natural amino acid tryptophan by the addition of a fluorine atom at the 4-position of the indole ring. This modification can significantly influence its biological properties, particularly in pharmacology and biochemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 110221-04-0 |

| Molecular Formula | |

| Molecular Weight | 222.22 g/mol |

| SMILES | NC(CC1=CNC2=C1C(F)=CC=C2)C(O)=O |

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells, antimicrobial properties, and potential neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted that compounds derived from tryptophan analogs, including this fluorinated variant, demonstrated significant inhibition of cell growth in human leukemia cells (CEM), with IC50 values indicating potent activity . The mechanism of action appears to involve apoptosis induction and disruption of cellular metabolism.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of tryptophan can inhibit the growth of various bacterial strains. The presence of the fluorine atom enhances the hydrophobic character of the molecule, potentially increasing its membrane permeability and efficacy as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system. Some studies have indicated that this compound could play a role in mitigating oxidative stress and inflammation related to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Study on Anticancer Activity : A study assessed the cytotoxicity of fluorinated tryptophan derivatives on human cancer cell lines. Results showed that this compound had an IC50 value significantly lower than non-fluorinated analogs, indicating enhanced anticancer activity .

- Antimicrobial Testing : Another research project tested various derivatives against bacterial strains. The fluorinated derivative exhibited a broader spectrum of activity compared to its non-fluorinated counterparts, with minimum inhibitory concentrations (MICs) demonstrating effective inhibition at low concentrations .

- Neuroprotection Studies : A review highlighted potential applications in treating neurodegenerative disorders. The compound's antioxidant properties were assessed through in vitro models, showing significant protective effects against oxidative damage in neuronal cells .

Q & A

Q. What are the established synthesis routes for (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

Synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliaries or enzymatic resolution may be employed to achieve the (R)-configuration. Key steps include indole ring functionalization (fluorination at position 4) and stereoselective α-amination of the propanoic acid backbone. Solvent polarity, temperature, and catalyst choice (e.g., Rhodium complexes for hydrogenation) critically affect enantiomeric excess (ee). HPLC with chiral columns is recommended for purity validation .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Advanced spectroscopic methods are essential:

Q. What are the primary biochemical targets of this compound, and how are binding assays designed?

The compound’s indole fluorination and chiral center suggest affinity for neurotransmitter receptors (e.g., serotonin or tryptophan hydroxylase). Radioligand displacement assays using H-labeled ligands in neuronal cell lines or membrane preparations are standard. Competitive binding curves (IC determination) and functional assays (e.g., cAMP modulation) quantify activity. Cross-reactivity with structurally similar receptors (e.g., 5-HT vs. 5-HT) requires careful negative controls .

Advanced Research Questions

Q. How do structural analogs with substituent variations (e.g., hydroxyl, methoxy, or methyl groups) compare in receptor binding kinetics?

Comparative studies show that fluorination at the indole 4-position enhances metabolic stability and receptor selectivity. For instance, replacing fluorine with a hydroxyl group (as in (R)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid) reduces lipophilicity, altering blood-brain barrier penetration. Structure-activity relationship (SAR) tables, such as those in , highlight substituent effects on IC values .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Matrix interference (e.g., plasma proteins) and low endogenous concentrations require:

Q. How should conflicting data on receptor activation vs. antagonism be resolved?

Contradictions may stem from assay conditions (e.g., cell type, co-factor availability). Orthogonal assays are critical:

- Calcium flux assays (FLIPR) for real-time agonism/antagonism profiling.

- β-arrestin recruitment assays (e.g., BRET) to differentiate G-protein-dependent pathways.

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and explain functional discrepancies .

Q. What strategies optimize chiral resolution during large-scale synthesis for preclinical studies?

Enzymatic resolution using acylases or lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Dynamic kinetic resolution (DKR) combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic steps to achieve >99% ee. Process parameters (pH, temperature) must balance enzyme activity and racemization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.